Cas no 51322-72-6 (N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine)
51322-72-6 structure
Product Name:N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine
CAS-nummer:51322-72-6
MF:C10H11N5S
MW:233.292839288712
CID:1571345
PubChem ID:3039836
Update Time:2025-04-21
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine
- BRN 0536038
- 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-
- 5-Methyl-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiazole
- DTXSID40199326
- SCHEMBL6054558
- 51322-72-6
-
- Inchi: 1S/C10H11N5S/c1-6-2-3-7-9(15-16-14-7)8(6)13-10-11-4-5-12-10/h2-3H,4-5H2,1H3,(H2,11,12,13)
- InChI-sleutel: AOSYHDHUOOYLQV-UHFFFAOYSA-N
- LACHT: S1N=C2C=CC(C)=C(C2=N1)NC1=NCCN1
Berekende eigenschappen
- Exacte massa: 233.07373
- Monoisotopische massa: 233.07351655g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 295
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 90.4Ų
Experimentele eigenschappen
- PSA: 62.2
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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